rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride
Description
rac-Methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride is a piperidine-derived compound characterized by a six-membered nitrogen-containing ring with hydroxyl groups at the 3R and 4S positions and a methyl ester moiety at the 2R position. The hydrochloride salt enhances its stability and solubility in aqueous systems.
Properties
Molecular Formula |
C7H14ClNO4 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 |
InChI Key |
FEUAHKXIVVUJAE-YAFCINRGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]([C@H](CCN1)O)O.Cl |
Canonical SMILES |
COC(=O)C1C(C(CCN1)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: The piperidine derivative undergoes hydroxylation to introduce hydroxyl groups at the 3 and 4 positions.
Esterification: The hydroxylated piperidine is then esterified to form the carboxylate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: Continuous flow reactors are employed for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as ketones, aldehydes, and substituted piperidines.
Scientific Research Applications
rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-methyl(2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate ester play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
rac-Methyl (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-Carboxylate Hydrochloride
- Structural Differences :
- Core Ring : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
- Stereochemistry : (2R,3S,4R) configuration vs. (2R,3R,4S) in the target.
- Functional Groups : Both share dihydroxy and methyl ester groups but differ in spatial arrangement.
- Key Data: CAS: 2351897-85-1 Molecular Formula: C₈H₁₆ClNO₅ (estimated; exact data unavailable). Availability: Discontinued in commercial catalogs (10 mg, 25 mg, 50 mg quantities), suggesting challenges in synthesis or stability .
(3S,4S)-Methyl 4-(4-Chloro-phenyl)-1-Methylpiperidine-3-Carboxylate
- Structural Differences :
- Substituents : Aromatic 4-chloro-phenyl and N-methyl groups vs. dihydroxy groups in the target compound.
- Functional Groups : Lacks hydroxyl groups but includes a lipophilic chloro-phenyl moiety.
- Key Data: CAS: 205805-13-6 Molecular Formula: C₁₄H₁₈ClNO₂ Molecular Weight: 267.75 g/mol Availability: Sold at $4,000/g (1 g) and $12,000/5 g, indicating high cost due to complexity .
- Implications :
The chloro-phenyl group enhances hydrophobicity, favoring blood-brain barrier penetration. This contrasts with the target compound’s hydrophilic dihydroxy groups, which may improve solubility but limit membrane permeability.
General Trends in Piperidine/Pyrrolidine Derivatives
Research Implications and Gaps
- Biological Activity : Hydroxyl groups in the target compound could mimic carbohydrate moieties, making it a candidate for glycosidase inhibition studies. In contrast, the chloro-phenyl piperidine’s lipophilicity aligns with central nervous system (CNS) drug design.
- Data Limitations : Absence of direct pharmacological or thermodynamic data for the target compound underscores the need for further experimental characterization.
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